N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide
CAS No.:
Cat. No.: VC13317429
Molecular Formula: C13H17FN2O
Molecular Weight: 236.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17FN2O |
|---|---|
| Molecular Weight | 236.28 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide |
| Standard InChI | InChI=1S/C13H17FN2O/c14-11-6-4-10(5-7-11)9-16-13(17)12-3-1-2-8-15-12/h4-7,12,15H,1-3,8-9H2,(H,16,17) |
| Standard InChI Key | UAFCJOXCQNMXMP-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)C(=O)NCC2=CC=C(C=C2)F |
| Canonical SMILES | C1CCNC(C1)C(=O)NCC2=CC=C(C=C2)F |
Introduction
Synthesis of Piperidine Derivatives
The synthesis of piperidine derivatives often involves multiple steps, including cyclization reactions facilitated by Lewis acids and amidation reactions. Temperature and reaction time are critical parameters that need to be optimized for yield and purity.
Synthesis Steps:
-
Cyclization: Use of Lewis acids to form the piperidine ring.
-
Amidation: Reaction with carboxylic acids or their derivatives to introduce the carboxamide group.
-
Alkylation: Introduction of the fluorophenylmethyl group.
Potential Applications in Pharmacology
Piperidine derivatives are known for their diverse pharmacological activities, including modulation of enzymatic pathways and interaction with various receptors. Compounds with similar structures have been studied for their potential as kinase inhibitors and in the treatment of diseases characterized by abnormal cell growth.
| Potential Application | Description |
|---|---|
| Kinase Inhibition | Interaction with protein kinases involved in cell signaling pathways. |
| Oncology | Potential therapeutic applications in cancer treatment. |
| Neurological Disorders | Possible use in treating conditions related to neurotransmitter modulation. |
Research Findings and Future Directions
While specific research findings on N-[(4-fluorophenyl)methyl]piperidine-2-carboxamide are not available, studies on related compounds highlight the importance of structure-activity relationships in drug design. Modifications in the molecular structure can significantly impact biological activity, emphasizing the need for further research into the pharmacological properties of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume